(2R,4R)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid
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Overview
Description
(2R,4R)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its piperidine ring, which is substituted with a benzyloxycarbonyl group and a carboxylic acid group. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmaceuticals and organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen, followed by the introduction of the benzyloxycarbonyl group. One common method is the use of benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to avoid racemization of the chiral centers.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the process. Solvent selection, temperature control, and purification steps are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are employed for deprotection reactions.
Major Products Formed
The major products formed from these reactions include various protected and deprotected piperidine derivatives, which are valuable intermediates in the synthesis of complex organic molecules.
Scientific Research Applications
Chemistry
In chemistry, (2R,4R)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid is used as a building block for the synthesis of chiral ligands and catalysts. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its chiral nature is crucial for the development of drugs with specific enantiomeric forms.
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and advanced materials. Its versatility and reactivity make it a key component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R,4R)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The piperidine ring provides a rigid framework that facilitates binding to target molecules, enhancing the compound’s efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activities.
(2R,4R)-1-((Methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid: A compound with a methoxycarbonyl group instead of a benzyloxycarbonyl group, offering different reactivity and applications.
(2R,4R)-1-((Benzyloxy)carbonyl)-2-ethylpiperidine-4-carboxylic acid: A derivative with an ethyl group, providing variations in steric and electronic properties.
Uniqueness
The uniqueness of (2R,4R)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various biomolecules and its role as a chiral intermediate make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2R,4R)-2-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-9-13(14(17)18)7-8-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 |
InChI Key |
OLIOAWNUIFOXOP-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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